4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
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Overview
Description
4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on synthesizing new heterocyclic compounds incorporating the pyrazolopyridine moiety, demonstrating significant antimicrobial properties. For example, the synthesis of novel heterocycles from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been explored, yielding compounds with promising antimicrobial agents. These studies involve creating diverse heterocyclic frameworks through various chemical reactions, including coumarin, pyridine, pyrrole, and thiazole derivatives, among others. The antimicrobial activity of these compounds suggests their potential in developing new therapeutic agents against various microbial infections (Bondock et al., 2008).
Synthesis, Molecular Docking, and Antioxidant Activity
The synthesis of novel pyridine and fused pyridine derivatives starting from key intermediates and their subsequent evaluation for antimicrobial and antioxidant activity showcases another significant application. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies, indicating their potential as bioactive molecules. Moreover, the antioxidant properties of these derivatives were tested, showing that several compounds possess promising antioxidant activities. This research underscores the importance of these chemical structures in developing new drugs with antioxidant properties (Flefel et al., 2018).
Anticancer and Anti-inflammatory Applications
The development of compounds with potential anticancer and anti-inflammatory activities represents another critical area of research. Novel pyrazolopyridine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some of these compounds showed significant inhibitory effects, highlighting their potential in cancer therapy. Similarly, compounds with anti-inflammatory properties have been synthesized, offering new avenues for treating inflammation-related disorders. These studies demonstrate the versatility of the pyrazolopyridine moiety in medicinal chemistry, providing the foundation for future drug discovery and development efforts (Abdellatif et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) , which plays a crucial role in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Biochemical Pathways
The compound, by potentially inhibiting RIPK1, may affect the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound could prevent necroptosis, thereby influencing the survival and function of cells.
Properties
IUPAC Name |
4-[[2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13-4-9-18(10-14(13)2)29-21-19(11-25-29)15(3)27-28(23(21)32)12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVZAJLZUCYDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.